7-Ethoxy-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-4-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 7-Ethoxy-4-methylquinoline, can be achieved through various methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation . Other methods include the use of transition-metal catalyzed reactions and green chemistry approaches such as microwave-assisted synthesis and solvent-free conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of heterogeneous and reusable catalysts, such as NaHSO4·SiO2, to ensure cost-effectiveness and environmental sustainability . These methods are designed to be operationally simple and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .
Scientific Research Applications
7-Ethoxy-4-methylquinoline has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Ethoxy-4-methylquinoline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis. In cancer research, it may inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
4-Methylquinoline: Shares a similar quinoline backbone but lacks the ethoxy group.
2-Hydroxy-4-methylquinoline: Contains a hydroxyl group instead of an ethoxy group.
4-Chloro-6-methylquinoline: Substituted with a chlorine atom instead of an ethoxy group.
Uniqueness: 7-Ethoxy-4-methylquinoline is unique due to its ethoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other quinoline derivatives may not be as effective .
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-ethoxy-4-methylquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-14-10-4-5-11-9(2)6-7-13-12(11)8-10/h4-8H,3H2,1-2H3 |
InChI Key |
VKCKCXSNMMBEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=CC(=C2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.